molecular formula C4H11NO B099262 1-(Methylamino)propan-2-ol CAS No. 16667-45-1

1-(Methylamino)propan-2-ol

Cat. No. B099262
CAS RN: 16667-45-1
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-UHFFFAOYSA-N
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Description

1-(Methylamino)propan-2-ol is a compound that has been studied in various contexts due to its relevance in pharmaceuticals and organic chemistry. It serves as an intermediate in the synthesis of several important compounds, including antidepressants like duloxetine and beta-adrenergic blocking agents. The compound's structure allows for the formation of hydrogen bonds and other interactions, which are crucial for its reactivity and physical properties.

Synthesis Analysis

The synthesis of 1-(Methylamino)propan-2-ol and its derivatives has been explored in several studies. For instance, a stereoselective synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, was developed as a key intermediate for a fluoroquinolone antibiotic, highlighting the importance of chirality and stereoselectivity in pharmaceutical synthesis . Another study focused on the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid, achieving high enantiomeric excess, which is critical for the production of pure enantiomers in drug development .

Molecular Structure Analysis

The molecular structure of 1-(Methylamino)propan-2-ol derivatives has been investigated using various spectroscopic techniques. Quantum mechanical studies, including density functional theory calculations, have been used to analyze the structure and spectroscopic properties of S-S-2 methylamino-1-phenyl propan-1-ol, providing insights into the vibrational frequencies, infrared intensities, and Raman activities . Crystallographic studies have also been conducted to elucidate the structure of related compounds, such as methyl 2-hydroxyimino-3-phenyl-propionate, which exhibits intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of 1-(Methylamino)propan-2-ol is influenced by its functional groups and molecular structure. For example, the synthesis of beta-adrenergic blocking agents involves the substitution of the amidoalkylamino group, demonstrating the compound's versatility in forming various pharmacologically active agents . Additionally, the compound's ability to form inter- and intramolecular hydrogen bonds, as seen in the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, plays a significant role in its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Methylamino)propan-2-ol and its derivatives are crucial for their application in different fields. The excess molar volumes of binary systems containing 1-propanol and various amides, including N-methylformamide, have been studied, providing valuable data on the interactions between alcohol and amides . The thermodynamic functions and hyperpolarizability of S-S-2 methylamino-1-phenyl propan-1-ol have also been computed, offering a deeper understanding of the compound's stability and electronic properties .

Scientific Research Applications

X-ray Structures and Computational Studies

1-(Methylamino)propan-2-ol and its derivatives have been characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods provide detailed insights into their molecular structures, essential for understanding their chemical properties and potential applications in scientific research (Nycz et al., 2011).

Synthesis of Key Intermediates

The compound has been identified as a crucial intermediate in the synthesis of certain pharmaceuticals. Research has focused on synthesizing (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, highlighting different methodologies and analyzing their process characteristics (吴佳佳 et al., 2017).

Potential in Anesthesia Research

Research has explored the synthesis and biological examination of derivatives of 1-(Methylamino)propan-2-ol as potential intravenous anesthetics (Stenlake et al., 1989).

Polymer Science

In polymer science, derivatives of 1-(Methylamino)propan-2-ol have been used to synthesize copolymers, with studies focusing on their synthesis and characterization, as well as determining copolymer reactivity ratios (Balaji et al., 1999).

Chiral Resolution in Drug Synthesis

The compound has been used in the chiral resolution of intermediates for drugs like duloxetine, with studies exploring optimized conditions for industrial-scale resolution (Sakai et al., 2003).

Corrosion Inhibition

Tertiary amines derived from 1-(Methylamino)propan-2-ol have been synthesized and evaluated for their effectiveness as corrosion inhibitors for metals like carbon steel (Gao et al., 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research has been conducted on the synthesis of derivatives of 1-(Methylamino)propan-2-ol and their potential as cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Synthesis of Metallophthalocyanines

Derivatives of 1-(Methylamino)propan-2-ol have been used in the synthesis of novel metallophthalocyanines, with a focus on their spectroscopic characterization and aggregation behaviors (Acar et al., 2012).

Asymmetric Transfer Hydrogenation in Catalysis

The compound has been utilized in the study of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating its potential in catalytic processes (Takehara et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937228
Record name 1-(Methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)propan-2-ol

CAS RN

16667-45-1, 68037-48-9
Record name 1-(Methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16667-45-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Record name 1-(Methylamino)propan-2-ol
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Record name 1-(methylamino)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A De Vylder, J Lauwaert, MK Sabbe, MF Reyniers… - Catalysis Today, 2019 - Elsevier
Accessibility of the nucleophilic site in organocatalysts is essential to ensure adequate catalytic activity. Gas-phase trimethylborane (TMB) Lewis basicity and Brønsted proton basicity of …
Number of citations: 13 www.sciencedirect.com
MC PASCARIU, M NICULESCU, D BELENGEANU… - bch.ro
To better understand the behavior of riboflavin, epinephrine, chloramphenicol, metronidazole and dipyridamole under electron ionization mass spectrometric conditions, we have …
Number of citations: 0 bch.ro
MC Pascariu, M Niculescu, D Belengeanu… - Revista de Chimie …, 2015 - researchgate.net
To better understand the behavior of riboflavin, epinephrine, chloramphenicol, metronidazole and dipyridamole under electron ionization mass spectrometric conditions, we have …
Number of citations: 6 www.researchgate.net
A Pirayesh, M Salami‐Kalajahi… - Advances in Polymer …, 2018 - Wiley Online Library
The main disadvantages of polysulfide polymers are their complicated curing systems and their low solubility in different solvents. To overcome these problems, bis(oxiranylmethyl)…
Number of citations: 8 onlinelibrary.wiley.com
Q N-Et, MM OEt - Name Reactions in Heterocyclic Chemistry, 2004 - books.google.com
… In one case, ring-opening of 2-methyl-oxirane (18) with methylamine resulted in 1-methylamino-propan-2-ol (19), which was transformed to’1, 2-dimethylaziridine (20) in 30—35% yield …
Number of citations: 0 books.google.com
Y Kim, K Hyun, D Ahn, R Kim, MH Park… - ChemSusChem, 2019 - Wiley Online Library
A series of dimeric aluminum compounds [Al(OCMe 2 CH 2 N(R)CH 2 X)] 2 [X=pyridin‐2‐yl, R=H (Pyr H ); X= pyridin‐2‐yl, R=Me (Pyr Me ); X=furan‐2‐yl, R=H (Fur H ); X= furan‐2‐yl, R…
B Glowacki, R Pallach, M Lutter… - … A European Journal, 2018 - Wiley Online Library
The syntheses of amino alcohols MeN(CH 2 CH 2 CMe 2 OH) 2 (1), MeN(CMe 2 CH 2 OH)(CH 2 CMe 2 OH) (2), MeN(CH 2 CH 2 CH 2 OH)(CH 2 CMe 2 OH) (3), MeN(CH 2 CH 2 CMe …
B Biesemans, J De Clercq, CV Stevens… - Catalysis …, 2022 - Taylor & Francis
During the past two decades, new insights have driven the development and optimization of aminated materials as aldol condensation catalysts. Amines, either primary or secondary, …
Number of citations: 6 www.tandfonline.com
A De Vylder - 2019 - biblio.ugent.be
In the 1950s and 1960s, the booming chemical industry was seen as the solution to many of society’s needs. For example, by enhancing the quality of life for millions of people by …
Number of citations: 1 biblio.ugent.be
S Ghosh, S Keretsu, SJ Cho - PeerJ, 2021 - peerj.com
Rho-associated kinase-1 (ROCK1) has been recognized for its pivotal role in heart diseases, different types of malignancy, and many neurological disorders. Hyperactivity of ROCK …
Number of citations: 13 peerj.com

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